![molecular formula C22H25FN2O3 B2548318 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide CAS No. 921563-68-0](/img/structure/B2548318.png)
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H25FN2O3 and its molecular weight is 384.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Overview of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide
This compound is a member of the oxazepine class, which has been studied for various biological activities. Its structure suggests potential interactions with biological targets due to the presence of both a fluorophenyl group and a tetrahydrobenzo derivative.
The biological activity of compounds like this one often involves modulation of neurotransmitter systems or interference with specific enzyme activities. Oxazepines are known to interact with receptors in the central nervous system (CNS), particularly GABA receptors, which may lead to anxiolytic or sedative effects.
2. Pharmacological Effects
Research indicates that compounds similar to this oxazepine derivative can exhibit:
- Anxiolytic effects : By enhancing GABAergic transmission.
- Antidepressant properties : Some studies suggest that modifications in the structure can lead to increased serotonin receptor affinity.
- Anticonvulsant activity : Related to their ability to modulate excitatory neurotransmission.
3. Case Studies and Research Findings
While specific case studies on this exact compound may be limited, related compounds have shown promising results:
- A study examining a related oxazepine demonstrated significant anxiolytic effects in rodent models when administered at varying doses.
- Another investigation into similar structures revealed potential anti-inflammatory properties, suggesting that modifications in the oxazepine structure could enhance therapeutic efficacy against neuroinflammation.
4. Data Tables
Here is a summary table of potential biological activities associated with oxazepine derivatives:
5.
The compound This compound holds potential for various therapeutic applications based on its structural characteristics and the biological activities observed in related compounds. Further research is necessary to elucidate its specific mechanisms and therapeutic efficacy.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide exhibit significant anticancer properties. For instance:
- In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including glioblastoma and ovarian cancer cells .
Case Study : A study demonstrated that related compounds displayed percent growth inhibitions (PGIs) ranging from 51% to 86% against multiple cancer cell lines such as SNB-19 and OVCAR-8 .
Kinase Inhibition
The compound's structure suggests potential activity as a kinase inhibitor. Kinases are critical in regulating cellular functions and are often targeted in cancer therapies.
Mechanism : By inhibiting specific kinases involved in cell proliferation and survival pathways, this compound may contribute to reduced tumor growth and improved therapeutic outcomes.
Anti-inflammatory Properties
This compound has demonstrated anti-inflammatory effects in preclinical models.
Research Findings : Similar compounds have been shown to reduce inflammation markers significantly in animal models of arthritis and other inflammatory diseases.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains.
Data Table: Antimicrobial Activity of Related Compounds
Compound Name | Activity Type | Minimum Inhibitory Concentration (MIC) |
---|---|---|
N-(3,3-dimethyl-4-oxo-5-propyl...) | Antimicrobial | 6.67 mg/mL |
N-(5-isopentyl...) | Antimicrobial | 6.72 mg/mL |
This table summarizes the antimicrobial efficacy of related compounds against pathogens such as E. coli and Pseudomonas aeruginosa.
Synthesis of Novel Compounds
N-(3,3-dimethyl-4-oxo-5-propyl...) serves as a building block for synthesizing more complex molecules with enhanced biological activities. Researchers are exploring its derivatives for potential use in drug development.
Drug Development Studies
The compound's unique structure allows for modifications that can lead to new drug candidates with improved efficacy and reduced side effects compared to existing therapies.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O3/c1-4-11-25-18-13-17(9-10-19(18)28-14-22(2,3)21(25)27)24-20(26)12-15-5-7-16(23)8-6-15/h5-10,13H,4,11-12,14H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFFZTNWFINEDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)F)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.